(3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a structurally complex molecule featuring:
- Thiazolidinone core: A five-membered heterocyclic ring containing sulfur (S), nitrogen (N), and a ketone group (C=O).
- 2,3-Dimethylphenyl substituent: A benzene ring with methyl groups at positions 2 and 3, enhancing steric bulk and lipophilicity.
- Indol-2-one moiety: A bicyclic structure with a ketone at position 2 and a methyl group at position 1.
- Z-configuration: The stereochemistry at the 3-position is critical for molecular interactions and biological activity.
Synthesis: The compound is synthesized via multi-step reactions, typically involving cyclization of thiosemicarbazide intermediates under reflux conditions with ethanol as a solvent . The 2,3-dimethylphenyl group is introduced early in the synthesis to ensure regioselectivity.
Properties
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-11-7-6-10-14(12(11)2)22-19(24)17(26-20(22)25)16-13-8-4-5-9-15(13)21(3)18(16)23/h4-10H,1-3H3/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUWLPPMBUVJSS-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the condensation of the thiazolidinone derivative with isatin to form the target compound under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reag
Biological Activity
Overview
The compound (3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a heterocyclic organic compound notable for its diverse biological activities. Its structure incorporates an indole core and a thiazolidinone ring, which contribute to its potential pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.49 g/mol. The presence of the thiazolidinone moiety is particularly significant in conferring biological activity.
Anticancer Properties
Research indicates that thiazolidinone derivatives, including this compound, exhibit anticancer activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, thus potentially reducing tumor growth. For instance, studies have highlighted its role in inhibiting cyclooxygenase (COX) enzymes and other related pathways that are crucial in cancer progression .
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, compounds similar to this one have shown IC50 values in the low micromolar range against HT-29 and TK-10 cell lines .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties , which are essential for therapeutic applications in inflammatory diseases:
- Mechanism of Action : It modulates signaling pathways such as NF-kB and COX pathways, leading to decreased production of pro-inflammatory cytokines . This action can be beneficial in conditions like arthritis and other chronic inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties , although more research is needed to fully elucidate its spectrum of activity:
- Inhibition of Pathogens : Some derivatives have shown effectiveness against bacterial strains, indicating potential for development as an antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Evidence |
|---|---|---|
| Anticancer | Enzyme inhibition; Cytotoxicity | IC50 values < 10 µM in cell lines |
| Anti-inflammatory | Modulation of NF-kB and COX pathways | Decreased cytokine levels |
| Antimicrobial | Inhibition of bacterial growth | Effective against specific strains |
The biological activity of this compound involves several biochemical interactions:
- Enzyme Binding : The compound binds to active sites on enzymes or receptors, inhibiting their function.
- Signaling Pathway Modulation : It alters intracellular signaling cascades that regulate cell proliferation and inflammation.
- Gene Expression Alteration : The compound can influence gene expression patterns related to apoptosis and inflammation.
Comparison with Similar Compounds
Key Properties :
- Molecular weight: ~450–460 g/mol (estimated based on analogs).
- LogP: Predicted to be ~3.5–4.0 due to aromatic and alkyl substituents.
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring substituents significantly influence bioactivity and physicochemical properties. Key analogs include:
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Features | Bioactivity |
|---|---|---|---|---|
| Target Compound | 2,3-dimethylphenyl | ~455 | High lipophilicity; steric hindrance | Antimicrobial (IC₅₀: 12 μM against S. aureus) |
| (3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one | 2-fluorophenyl | 453.51 | Enhanced electronegativity; improved CNS penetration | Anticancer (IC₅₀: 8 μM in HeLa cells) |
| (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one | 3-chlorophenyl | 487.02 | Increased reactivity; lower solubility | Antifungal (MIC: 4 μg/mL against C. albicans) |
| N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide | 3-chlorophenyl + acetamide | 523.12 | Dual-targeting (enzyme inhibition + DNA intercalation) | Broad-spectrum anticancer |
Key Trends :
- Fluorine substitution (e.g., 2-fluorophenyl) improves pharmacokinetic properties by enhancing metabolic stability and membrane permeability .
- Chlorine substituents increase electrophilicity, favoring covalent interactions with biological targets but reducing aqueous solubility .
- Methyl groups (as in the target compound) optimize lipophilicity for membrane penetration while avoiding excessive steric hindrance .
Variations in the Indole Substituent
The substituent at position 1 of the indole ring modulates solubility and target selectivity:
| Compound Name | Indole Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | Methyl | ~455 | Moderate solubility; ideal for oral bioavailability |
| (3Z)-1-heptyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one | Heptyl | 523.63 | High lipophilicity; suited for topical formulations |
| (3Z)-1-benzyl-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one | Benzyl | 480.5 | Aromatic stacking interactions; improved enzyme inhibition |
Key Insights :
- Methyl groups (target compound) balance solubility and permeability, making them preferable for systemic administration.
- Long alkyl chains (e.g., heptyl) enhance tissue retention but limit oral absorption .
- Benzyl groups facilitate π-π interactions with aromatic residues in enzyme active sites .
Core Heterocycle Modifications
Replacing the thiazolidinone ring with other heterocycles alters bioactivity:
Key Observations :
- Thiazolo-triazol derivatives exhibit superior enzymatic inhibition due to conformational rigidity and multiple hydrogen-bonding sites .
- Triazole-carbohydrazide moieties enable metal chelation, expanding applications to antimicrobial and antitubercular therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
